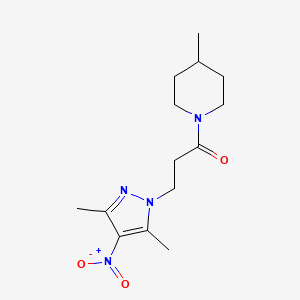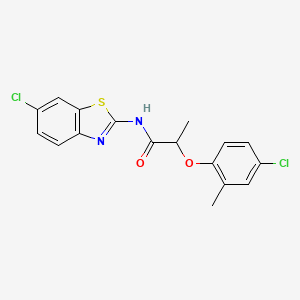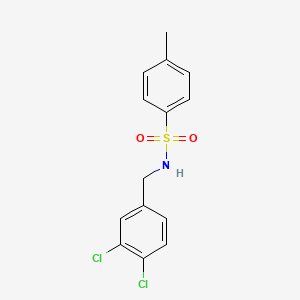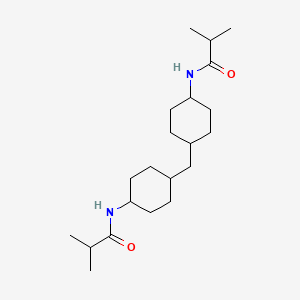
N,N'-(methanediyldicyclohexane-4,1-diyl)bis(2-methylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-N-(4-{[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)PROPANAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes multiple cyclohexyl and methylpropanamido groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(4-{[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use cyclohexyl derivatives and methylpropanamido compounds as starting materials. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(4-{[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-METHYL-N-(4-{[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(4-{[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanamide: A simpler compound with similar functional groups.
N-Methylpropanamide: Another related compound with a different substitution pattern.
Uniqueness
2-METHYL-N-(4-{[4-(2-METHYLPROPANAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)PROPANAMIDE is unique due to its complex structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H38N2O2 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-methyl-N-[4-[[4-(2-methylpropanoylamino)cyclohexyl]methyl]cyclohexyl]propanamide |
InChI |
InChI=1S/C21H38N2O2/c1-14(2)20(24)22-18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)23-21(25)15(3)4/h14-19H,5-13H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
IQJDDBABOVLZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[4-(trifluoromethoxy)phenyl]carbamoyl}amino)benzoate](/img/structure/B10976659.png)
![2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10976660.png)
![Propan-1-one, 1-[2,5-dimethyl-4-(3-phenylpropionyl)piperazin-1-yl]-3-phenyl-](/img/structure/B10976667.png)
![N-[4-(propan-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10976673.png)
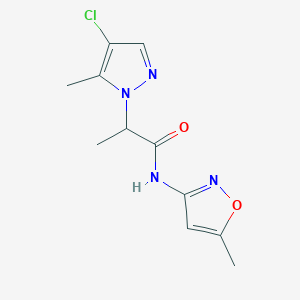
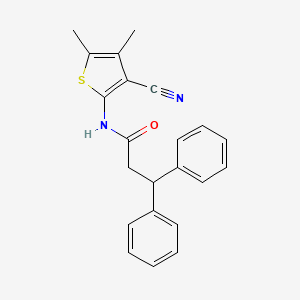
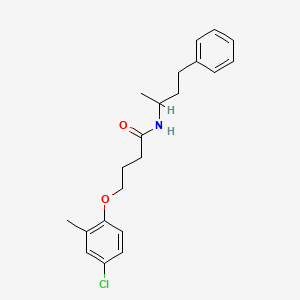
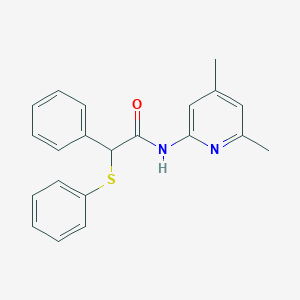
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(morpholin-4-yl)furan-2-carboxamide](/img/structure/B10976710.png)
![(4-Butylpiperazin-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone](/img/structure/B10976717.png)
